(6-(Chloromethyl)pyridin-2-yl)methanamine
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Overview
Description
(6-(Chloromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 6th position and a methanamine group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Chloromethyl)pyridin-2-yl)methanamine typically involves the chloromethylation of pyridin-2-ylmethanamine. One common method includes the reaction of pyridin-2-ylmethanamine with formaldehyde and hydrochloric acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(Chloromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinylmethanamines, depending on the nucleophile used.
Oxidation Reactions: Major products include pyridinylmethanones and related compounds.
Scientific Research Applications
(6-(Chloromethyl)pyridin-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(Chloromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a chloromethyl group.
(5-(Chloromethyl)pyridin-2-yl)methanamine: Similar structure but with the chloromethyl group at the 5th position.
Uniqueness
(6-(Chloromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and methanamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
[6-(chloromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H9ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,9H2 |
InChI Key |
AIKHOGHKYONLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CN |
Origin of Product |
United States |
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